1-[4-(2,6-Dimethoxyphenoxy)butyl]-3,4-dimethylpiperidine;hydrochloride
Description
1-[4-(2,6-Dimethoxyphenoxy)butyl]-3,4-dimethylpiperidine;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a 2,6-dimethoxyphenoxybutyl group and a 3,4-dimethyl group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Properties
IUPAC Name |
1-[4-(2,6-dimethoxyphenoxy)butyl]-3,4-dimethylpiperidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO3.ClH/c1-15-10-12-20(14-16(15)2)11-5-6-13-23-19-17(21-3)8-7-9-18(19)22-4;/h7-9,15-16H,5-6,10-14H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOZSZXCDPAUENH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1C)CCCCOC2=C(C=CC=C2OC)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2,6-Dimethoxyphenoxy)butyl]-3,4-dimethylpiperidine;hydrochloride typically involves the following steps:
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Formation of the 2,6-Dimethoxyphenoxybutyl Intermediate:
- The reaction begins with the alkylation of 2,6-dimethoxyphenol with 1-bromobutane in the presence of a base such as potassium carbonate.
- The resulting product is 2,6-dimethoxyphenoxybutane.
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Formation of the Piperidine Derivative:
- The 2,6-dimethoxyphenoxybutane is then reacted with 3,4-dimethylpiperidine in the presence of a suitable catalyst, such as palladium on carbon, under hydrogenation conditions.
- This step yields 1-[4-(2,6-dimethoxyphenoxy)butyl]-3,4-dimethylpiperidine.
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Formation of the Hydrochloride Salt:
- The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, such as ethanol or methanol.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(2,6-Dimethoxyphenoxy)butyl]-3,4-dimethylpiperidine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the phenoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
1-[4-(2,6-Dimethoxyphenoxy)butyl]-3,4-dimethylpiperidine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[4-(2,6-Dimethoxyphenoxy)butyl]-3,4-dimethylpiperidine;hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with receptors or enzymes in the central nervous system, modulating neurotransmitter release and uptake.
Pathways Involved: It may influence signaling pathways related to inflammation, oxidative stress, and cell proliferation.
Comparison with Similar Compounds
- 1-[4-(2,6-Dimethoxyphenoxy)butyl]-4-(2-methoxyphenyl)piperazine
- 1-[4-(2,6-Dimethoxyphenoxy)butyl]pyrrolidine
Comparison:
- 1-[4-(2,6-Dimethoxyphenoxy)butyl]-3,4-dimethylpiperidine;hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which may confer distinct biological activities and chemical reactivity compared to its analogs.
- The presence of the 3,4-dimethyl groups in the piperidine ring may enhance its lipophilicity and membrane permeability, potentially leading to improved pharmacokinetic properties.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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